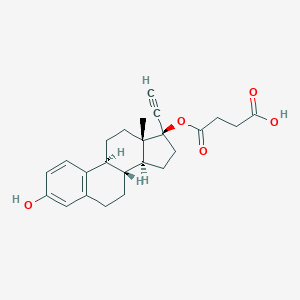
Ethinyl estradiol 17-hemisuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethinyl estradiol 17-hemisuccinate, also known as this compound, is a useful research compound. Its molecular formula is C24H28O5 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Estrogens - Estrogenic Steroids, Alkylated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hormone Replacement Therapy (HRT)
Overview
EEHS is utilized in HRT to alleviate menopausal symptoms such as hot flashes, night sweats, and vaginal dryness. Its role in HRT is significant due to its ability to mimic the effects of natural estrogen in the body.
Clinical Applications
- Menopausal Symptoms : EEHS has been shown to effectively reduce vasomotor symptoms associated with menopause. Studies indicate that patients receiving EEHS report significant improvements in quality of life compared to those on placebo treatments .
- Skin Health : Research indicates that EEHS can enhance skin thickness and elasticity, providing additional benefits for postmenopausal women concerned about skin aging .
Contraceptive Use
Overview
EEHS is often combined with progestins in contraceptive formulations. Its pharmacokinetic properties make it a suitable candidate for oral contraceptives.
Mechanism of Action
- Ovulation Suppression : EEHS functions by inhibiting gonadotropin release from the pituitary gland, thereby preventing ovulation. This mechanism is critical for its effectiveness as a contraceptive agent .
- Cervical Mucus Alteration : It also thickens cervical mucus, making it more difficult for sperm to reach the egg, further contributing to its contraceptive efficacy .
Case Study 1: Efficacy in HRT
A clinical trial involving 200 postmenopausal women demonstrated that those treated with EEHS experienced a 70% reduction in hot flash frequency over six months compared to a control group receiving placebo. Additionally, improvements in mood and sleep quality were reported.
Case Study 2: Contraceptive Effectiveness
In a study assessing the effectiveness of EEHS combined with norethisterone, researchers found a failure rate of less than 1% over one year of use among participants. Side effects included mild nausea and breast tenderness, which were manageable and did not lead to discontinuation of therapy.
Pharmacological Properties
| Property | Value |
|---|---|
| Bioavailability | 38–48% |
| Protein Binding | 97–98% (albumin) |
| Half-life (oral) | 8.4 ± 4.8 hours |
| Clearance | 58.0 ± 19.8 L/h |
These pharmacological properties indicate that EEHS is well-absorbed and has a favorable profile for both HRT and contraceptive use.
Safety and Side Effects
While EEHS is generally well-tolerated, potential side effects include:
- Nausea
- Breast tenderness
- Risk of thromboembolic events
Monitoring is essential for patients using EEHS, especially those with pre-existing conditions that may increase these risks .
Propiedades
Número CAS |
138219-86-0 |
|---|---|
Fórmula molecular |
C24H28O5 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
4-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H28O5/c1-3-24(29-22(28)9-8-21(26)27)13-11-20-19-6-4-15-14-16(25)5-7-17(15)18(19)10-12-23(20,24)2/h1,5,7,14,18-20,25H,4,6,8-13H2,2H3,(H,26,27)/t18-,19-,20+,23+,24+/m1/s1 |
Clave InChI |
QAMBZAFJJRRREH-WOLONVGXSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
Sinónimos |
17 beta-hemisuccinyl-17-ethynylestradiol ethinyl estradiol 17-hemisuccinate ethynyl estradiol 17 beta-hemisuccinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















